Cas no 949035-25-0 (1-(4-fluoro-1H-indol-3-yl)ethan-1-one)
1-(4-fluoro-1H-indol-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluoro-1H-indol-3-yl)-Ethanone
- 1-(4-fluoro-1H-indol-3-yl)ethan-1-one
- MFCD12924370
- 3-Acetyl-4-fluoroindole
- C91182
- AKOS017517848
- SY315782
- SCHEMBL16234666
- 949035-25-0
- 4-Fluoro-3-indole ethanone
- EN300-1835845
-
- Inchi: 1S/C10H8FNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
- InChI Key: VZLRGKISWAFVBR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1C(C(C)=O)=CN2
Computed Properties
- Exact Mass: 177.058992041g/mol
- Monoisotopic Mass: 177.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.9Ų
1-(4-fluoro-1H-indol-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835845-0.05g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1835845-0.1g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1835845-0.25g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1835845-0.5g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1835845-1.0g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 1g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-1835845-2.5g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1835845-5.0g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 5g |
$2940.0 | 2023-05-24 | ||
| Enamine | EN300-1835845-10.0g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 10g |
$4360.0 | 2023-05-24 | ||
| Enamine | EN300-1835845-1g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1835845-5g |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one |
949035-25-0 | 5g |
$2235.0 | 2023-09-19 |
1-(4-fluoro-1H-indol-3-yl)ethan-1-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1-(4-fluoro-1H-indol-3-yl)ethan-1-one
Comprehensive Overview of 1-(4-fluoro-1H-indol-3-yl)ethan-1-one (CAS No. 949035-25-0): Properties, Applications, and Industry Insights
In the realm of organic chemistry and pharmaceutical research, 1-(4-fluoro-1H-indol-3-yl)ethan-1-one (CAS No. 949035-25-0) has emerged as a compound of significant interest. This fluorinated indole derivative is widely recognized for its unique structural features and potential applications in drug discovery and material science. The presence of a fluoro substituent at the 4-position of the indole ring enhances its reactivity and bioavailability, making it a valuable intermediate in synthetic chemistry.
The compound's systematic name, 1-(4-fluoro-1H-indol-3-yl)ethan-1-one, reflects its precise molecular architecture, which combines an acetyl group (-COCH3) with a 4-fluoroindole scaffold. Researchers often search for synonyms such as "4-fluoro-3-acetylindole" or "3-acetyl-4-fluoroindole" to locate relevant studies. Its CAS registry number, 949035-25-0, serves as a critical identifier in chemical databases and regulatory documentation.
Recent trends in pharmaceutical development highlight the growing demand for fluorinated heterocycles, driven by their enhanced metabolic stability and binding affinity. 1-(4-fluoro-1H-indol-3-yl)ethan-1-one aligns with this trend, as evidenced by its inclusion in patents targeting kinase inhibitors and serotonin receptor modulators. A surge in Google Scholar queries for "fluoroindole derivatives in drug design" underscores its relevance in modern medicinal chemistry.
From a synthetic perspective, this compound is typically prepared via Friedel-Crafts acylation of 4-fluoroindole, followed by purification through column chromatography. Analytical techniques like HPLC and NMR are employed to verify its purity, which is crucial for high-value applications. Industry professionals frequently search for "synthesis of 3-acetyl-4-fluoroindole" or "949035-25-0 supplier," reflecting both academic and commercial interest.
Beyond pharmaceuticals, 1-(4-fluoro-1H-indol-3-yl)ethan-1-one finds utility in agrochemical research, where its structural motifs contribute to novel pesticide formulations. The compound's photophysical properties also make it a candidate for organic light-emitting diodes (OLEDs), a topic gaining traction in materials science forums. SEO-optimized queries such as "indole-based fluorophores" or "CAS 949035-25-0 applications" often lead to discussions about these interdisciplinary uses.
Regulatory and safety profiles of 949035-25-0 are frequently addressed in Safety Data Sheets (SDS), with emphasis on proper handling under standard laboratory conditions. While not classified as hazardous, its fluorinated indole structure warrants evaluation in specific biological contexts. Environmental scientists are increasingly investigating the biodegradation pathways of such compounds, responding to public queries like "eco-friendly fluorinated intermediates."
In conclusion, 1-(4-fluoro-1H-indol-3-yl)ethan-1-one represents a versatile building block in synthetic and applied chemistry. Its dual utility in life sciences and materials engineering, coupled with rising search volumes for "fluorinated indole derivatives," positions it as a compound with sustained industrial relevance. Future research may explore its role in catalysis or bioconjugation, further expanding its scientific footprint.
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